1-Undecyn-3-ol, (3S)-
Description
BenchChem offers high-quality 1-Undecyn-3-ol, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Undecyn-3-ol, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
70095-33-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S)-undec-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3/t11-/m1/s1 |
InChI Key |
ZZZWCMWSJIFAPR-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](C#C)O |
Canonical SMILES |
CCCCCCCCC(C#C)O |
Origin of Product |
United States |
Significance of 3s 1 Undecyn 3 Ol in Chiral Organic Synthesis
Role as a Chiral Building Block
The strategic placement of functional groups in (3S)-1-Undecyn-3-ol allows for its elaboration into a variety of more complex chiral molecules, most notably in the total synthesis of natural products.
A prominent example is the enantioselective total synthesis of the antifungal and antibiotic natural product, (–)-isoavenaciolide . ub.edunih.gov In a key step of the synthesis, racemic 1-undecyn-3-ol (B3191335) is resolved using Novozym 435, a lipase (B570770) from Candida antarctica, to provide the enantioenriched (S)-acetate, which is then hydrolyzed to afford (3S)-1-Undecyn-3-ol. ub.edu This chiral alcohol is then transformed into a chiral allenol, which serves as the precursor for a crucial stereoselective tandem hydroboration/aldehyde addition reaction. ub.edu This synthesis underscores the importance of (3S)-1-Undecyn-3-ol as a foundational chiral fragment for constructing the complex bis-lactone (B144190) core of isoavenaciolide.
The following table summarizes the initial enzymatic resolution step in the synthesis of (–)-isoavenaciolide:
| Starting Material | Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |
| (±)-1-Undecyn-3-ol | Novozym 435 | Vinyl acetate (B1210297) | (S)-1-Undecyn-3-yl acetate | >99% | ub.edu |
Another significant application of (3S)-1-Undecyn-3-ol is in the synthesis of insect pheromones. For instance, it is a key starting material for the synthesis of the enantiomers of methyl (E)-2,4,5-tetradecatrienoate, a component of the male pheromone of the dried bean beetle, Acanthoscelides obtectus. researchgate.net The synthesis commences with the lipase-catalyzed asymmetric acetylation of (±)-1-trimethylsilyl-1-undecyn-3-ol to provide the precursor to (3S)-1-Undecyn-3-ol. researchgate.net This chiral propargyl alcohol is then utilized in an ortho ester Claisen rearrangement to generate the chiral allene (B1206475) system, which is a critical structural motif of the pheromone. researchgate.net
Contributions to Stereoselective Synthesis Methodologies
Beyond its role as a simple chiral building block, (3S)-1-Undecyn-3-ol and its derivatives have been instrumental in the development and application of novel stereoselective synthetic methods.
The synthesis of (–)-isoavenaciolide showcases a powerful stereodivergent methodology for the preparation of 2-vinyl-1,3-diols. ub.edu This method relies on the hydroboration of a chiral protected 2,3-allenol, derived from (3S)-1-Undecyn-3-ol, to form a transient chiral (Z)-2-alkenylborane. ub.edu The subsequent addition of an aldehyde to this intermediate proceeds with high facial selectivity, dictated by the stereochemistry of the allene, to afford a syn,anti homoallylic alcohol. ub.edu This tandem reaction provides a reliable method for constructing complex acyclic stereochemical arrays.
The key transformation in the synthesis of (–)-isoavenaciolide is detailed in the table below:
| Chiral Precursor | Reagents | Key Intermediate | Aldehyde | Product | Diastereoselectivity | Reference |
| Chiral allenol (from (3S)-1-Undecyn-3-ol) | 1. Dicyclohexylborane 2. 2-Thiophenecarboxaldehyde | Chiral (Z)-2-alkenylborane | 2-Thiophenecarboxaldehyde | syn,anti-homoallylic alcohol | High | ub.edu |
Furthermore, (3S)-1-Undecyn-3-ol is a valuable precursor for the synthesis of optically active chiral allenes . acs.org The homologation of enantiomerically enriched propargylic alcohols, such as (3S)-1-Undecyn-3-ol, with paraformaldehyde in the presence of a copper(I) bromide catalyst and diisopropylamine, provides a direct route to chiral 2,3-allenols. acs.org In this reaction, the chirality of the starting propargylic alcohol is efficiently transferred to the resulting allene. For example, the homologation of (3S)-1-Undecyn-3-ol yields (4S)-1,2-dodecadien-4-ol with preservation of the stereogenic center's configuration. acs.org This methodology provides a straightforward entry into a class of molecules with unique reactivity and applications in organic synthesis.
The table below illustrates the synthesis of a chiral allene from (3S)-1-Undecyn-3-ol:
| Starting Material | Reagents | Product | Chirality Transfer | Reference |
| (3S)-1-Undecyn-3-ol | Paraformaldehyde, CuBr, Diisopropylamine | (4S)-1,2-Dodecadien-4-ol | High | acs.org |
Synthetic Methodologies for the Enantioselective Preparation of 3s 1 Undecyn 3 Ol
Chemoenzymatic Approaches for Resolution
Chemoenzymatic methods provide a powerful strategy for the resolution of racemic 1-undecyn-3-ol (B3191335), leveraging the high stereoselectivity of enzymes. These techniques typically involve the selective transformation of one enantiomer, allowing for the separation of the desired (3S)-enantiomer.
Lipase-Catalyzed Asymmetric Acetylation of Racemic 1-Undecyn-3-ol Derivatives
Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. In this process, a lipase (B570770) selectively catalyzes the acetylation of one enantiomer of racemic 1-undecyn-3-ol, leaving the other enantiomer unreacted. The choice of lipase, acyl donor, and solvent significantly influences both the reaction rate and the enantioselectivity.
Commonly used lipases for the resolution of secondary alcohols include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species. The acyl donor is typically an activated acetate (B1210297), such as vinyl acetate or isopropenyl acetate, which allows for an irreversible acylation process.
The general reaction scheme involves the incubation of racemic 1-undecyn-3-ol with the lipase and an acylating agent. The (R)-enantiomer is preferentially acetylated to form (R)-1-undecyn-3-yl acetate, while the desired (S)-1-undecyn-3-ol remains largely unreacted. Separation of the resulting alcohol and ester can then be achieved by standard chromatographic techniques. The enantiomeric excess (ee) of the recovered (S)-1-undecyn-3-ol is a key measure of the success of the resolution. High enantioselectivity, often expressed as the enantiomeric ratio (E), is desirable for an efficient process.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Max. Enantiomeric Excess (ee) of (S)-alcohol | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Hexane | 60 | >99% | >200 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | tert-Butyl methyl ether | 30 | High (Specific data not available for this substrate) | Good to Excellent |
| Candida rugosa Lipase | Lauric Acid | Toluene | 50 | Moderate to High (Specific data not available for this substrate) | Variable |
Table 1: Representative Conditions for Lipase-Catalyzed Asymmetric Acetylation
Kinetic Resolution of Propargylic Alcohol Precursors
Lipases are also the catalysts of choice for these resolutions, demonstrating broad substrate specificity. The principles are similar to the direct resolution of the final alcohol, relying on the enantioselective acylation or hydrolysis of a functional group within the precursor molecule. The success of this approach is contingent on the ability of the chosen enzyme to effectively discriminate between the enantiomers of the precursor.
Asymmetric Synthetic Routes to (3S)-1-Undecyn-3-ol
Direct asymmetric synthesis offers a more atom-economical approach to (3S)-1-undecyn-3-ol, as it avoids the formation of the unwanted (R)-enantiomer. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the chiral center.
Chiral Auxiliaries in Acetylenic Alcohol Synthesis
The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary. mdpi.com This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.
For the synthesis of (3S)-1-undecyn-3-ol, a common strategy involves the attachment of a chiral auxiliary to a carbonyl compound, followed by the addition of an acetylenic nucleophile. For example, an aldehyde could be converted into a chiral imine or oxazolidinone derivative. The chiral environment created by the auxiliary then biases the facial attack of the acetylide, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched propargylic alcohol.
While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional steps for its attachment and removal.
| Chiral Auxiliary Type | Starting Materials | Key Reaction | Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | Propionyl-substituted oxazolidinone, Aldehyde | Aldol Condensation | Often >95:5 |
| Pseudoephedrine Amide | Glycinate-derived pseudoephedrine amide, Electrophile | Alkylation | Typically >90:10 |
| Sulfinamide | Aldehyde, Sulfinamide | Addition of Nucleophile | Good to Excellent |
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
Catalytic Enantioselective Alkynylation Reactions
Catalytic enantioselective alkynylation of aldehydes represents a highly efficient and atom-economical route to chiral propargylic alcohols like (3S)-1-undecyn-3-ol. This method involves the direct addition of a terminal alkyne to an aldehyde in the presence of a substoichiometric amount of a chiral catalyst.
A widely used system for this transformation involves the use of a zinc salt, such as zinc triflate (Zn(OTf)₂), in combination with a chiral ligand, often an amino alcohol like (+)-N-methylephedrine. The chiral ligand coordinates to the zinc ion, creating a chiral environment that directs the addition of the zinc acetylide to one face of the aldehyde.
The reaction of 1-decyne (B165119) with an appropriate aldehyde in the presence of a chiral catalyst would yield (3S)-1-undecyn-3-ol. The enantioselectivity of these reactions is highly dependent on the choice of catalyst, ligand, solvent, and reaction temperature.
| Aldehyde | Alkyne | Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |
| Nonanal | Acetylene | Zn(OTf)₂ | (+)-N-Methylephedrine | Toluene | 25 | High (Specific data for 1-undecyn-3-ol not available) |
| Various Aldehydes | Various Alkynes | In(III)/BINOL | BINOL | Dichloromethane | Room Temp. | Up to 99% |
| Quinolones | Terminal Alkynes | Copper Iodide | Bis(oxazoline) | MTBE | Not specified | 88-93% |
Table 3: Catalytic Systems for Enantioselective Alkynylation
Stereochemical Principles and Control in Reactions Involving 3s 1 Undecyn 3 Ol
Diastereoselectivity in Transformations of (3S)-1-Undecyn-3-ol Derivatives
The stereogenic center in (3S)-1-Undecyn-3-ol exerts a significant influence on the stereochemical outcome of reactions at adjacent prochiral centers, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is often predictable and can be rationalized using established models of asymmetric induction.
Derivatives of (3S)-1-Undecyn-3-ol, where the hydroxyl group is protected or modified, are commonly employed in carbon-carbon bond-forming reactions. For instance, the addition of nucleophiles to the carbonyl group of an aldehyde or ketone derived from the oxidation of the parent alcohol can proceed with high diastereoselectivity. The outcome of such reactions is often governed by steric and electronic interactions in the transition state.
A key factor influencing diastereoselectivity is the nature of the protecting group on the hydroxyl moiety. Bulky protecting groups can create a significant steric bias, directing the incoming nucleophile to the less hindered face of the molecule. The choice of reagents and reaction conditions also plays a crucial role in maximizing the diastereomeric ratio.
Table 1: Hypothetical Diastereoselective Addition to a Ketone Derived from (3S)-1-Undecyn-3-ol
| Entry | Nucleophile | Protecting Group (PG) | Diastereomeric Ratio (syn:anti) |
| 1 | MeLi | TBDMS | >95:5 |
| 2 | EtMgBr | TBDMS | 90:10 |
| 3 | PhLi | TBDMS | 85:15 |
| 4 | MeLi | Bn | 80:20 |
This table is illustrative and based on general principles of diastereoselective additions to α-chiral carbonyl compounds.
Mechanistic Insights into Stereochemical Induction and Transfer
The transfer of chirality from the stereocenter of (3S)-1-Undecyn-3-ol to newly formed stereocenters is a cornerstone of its application in asymmetric synthesis. The mechanisms governing this stereochemical induction are often explained by transition state models that consider steric and electronic effects.
Felkin-Anh Model: For nucleophilic additions to carbonyl derivatives of (3S)-1-Undecyn-3-ol, the Felkin-Anh model is frequently invoked to predict the major diastereomer. youtube.comwikipedia.orguwindsor.ca This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. youtube.com
In the case of a derivative of (3S)-1-Undecyn-3-ol, the undecynyl group, the alkyl chain, and the oxygen-bearing substituent would be considered the large, medium, and small groups, respectively, around the stereocenter. The preferred transition state would have the largest group positioned anti-periplanar to the incoming nucleophile.
Chelation Control: In reactions involving derivatives with a coordinating group (e.g., a hydroxyl or alkoxy group) and a Lewis acidic reagent, a chelation-controlled mechanism can operate. nih.govnih.govorganic-chemistry.org The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the coordinating group, forming a rigid cyclic transition state. This conformation locks the substrate and directs the nucleophilic attack to a specific face, often leading to a different diastereomer than predicted by the Felkin-Anh model. The stereochemical outcome is therefore highly dependent on the presence of a chelating metal and the ability of the substrate to form a stable chelate.
The interplay between these models depends on the specific substrate, reagents, and reaction conditions. Understanding these mechanistic principles allows for the rational design of synthetic routes to achieve the desired stereochemical outcome with a high degree of predictability and control.
Applications of 3s 1 Undecyn 3 Ol in Complex Molecule Synthesis
Total Synthesis of Natural Products
The stereocenter in (3S)-1-Undecyn-3-ol provides a crucial starting point for controlling the stereochemistry in the total synthesis of complex natural products. Its structure is strategically incorporated into target molecules, often through reactions that transfer its initial central chirality into new stereocenters or into axial chirality.
An efficient enantioselective total synthesis of the anticonvulsant butenolide, (−)-isoavenaciolide, has been accomplished commencing from (3S)-1-Undecyn-3-ol. This synthetic approach leverages the chirality of the starting material to establish the key stereocenters of the target natural product.
The synthesis begins with the protection of the hydroxyl group of 1-undecyn-3-ol (B3191335), followed by its conversion into a protected 2,3-allenol intermediate. This allenol is a pivotal component, which then undergoes hydroboration to create a chiral 4-silyloxy-2-alkenylborane. The subsequent and final key step is a highly stereoselective addition of this alkenylborane to 2-thiophenecarboxaldehyde, which serves as a precursor to the butenolide ring system of the final product. This strategic sequence effectively translates the chirality of the parent alcohol into the core structure of (−)-isoavenaciolide.
| Step | Reactant | Key Transformation | Intermediate/Product |
| 1 | (3S)-1-Undecyn-3-ol | Protection & Rearrangement | Protected 2,3-allenol |
| 2 | Protected 2,3-allenol | Hydroboration | Chiral 4-silyloxy-2-alkenylborane |
| 3 | Chiral alkenylborane | Stereoselective addition | Precursor to (−)-Isoavenaciolide |
| 4 | Thiophene precursor | Oxidation and cyclization | (−)-Isoavenaciolide |
The propargylic alcohol moiety of (3S)-1-Undecyn-3-ol is an excellent precursor for the synthesis of axially chiral allenes through various rearrangement reactions. These transformations are highly stereospecific, allowing the central chirality of the alcohol to be effectively transferred to the axial chirality of the allene (B1206475) product.
One common method is the Myers allene synthesis, which involves a three-step process. The alcohol first undergoes a Mitsunobu reaction with an arenesulfonylhydrazine. This intermediate then eliminates arylsulfinic acid to form an unstable diazene, which subsequently extrudes nitrogen gas via a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the chiral allene. The stereospecificity of both the Mitsunobu reaction and the sigmatropic rearrangement ensures that the chirality of the starting alcohol dictates the chirality of the resulting allene. nih.gov
Another powerful method is the propargyl Claisen rearrangement. This reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of a propargyl vinyl ether, which can be formed in situ from the propargylic alcohol. This process is also highly stereospecific and provides a reliable route to functionalized chiral allenes.
Chiral propargylic alcohols are valuable building blocks in the synthesis of insect pheromones, where stereochemistry is often critical for biological activity. Enantiomerically pure compounds like (3S)-1-Undecyn-3-ol serve as key starting materials to ensure the correct stereoisomer of the pheromone is produced. For instance, the closely related chiral building block, 1-octyn-3-ol, has been utilized in the synthesis of pheromones through enzymatic resolution of the racemic acetylenic intermediate as a key step. nih.gov This highlights the general strategy of using such chiral alkynols to construct the carbon backbone of complex pheromones, with subsequent modifications of the alkyne and alcohol functionalities to yield the final target molecule. nih.gov The synthesis and bioassay of individual stereoisomers are crucial to determine the relationship between stereochemistry and pheromone activity. organic-chemistry.org
Synthesis of Advanced Chiral Building Blocks
Beyond its use in the total synthesis of specific natural products, (3S)-1-Undecyn-3-ol is a precursor for creating more advanced chiral building blocks. These synthons can then be used in a wide range of synthetic applications.
(3S)-1-Undecyn-3-ol can be stereospecifically converted into homologous chiral allenols, such as (4S)-1,2-dodecadien-4-ol. This transformation involves an S_N2′ reaction pathway where a nucleophile attacks the triple bond, inducing a rearrangement and displacement of a leaving group from the alcohol position.
Typically, the hydroxyl group of (3S)-1-Undecyn-3-ol is first converted into a good leaving group, such as a mesylate, tosylate, or phosphate. This activated intermediate is then treated with an organocuprate reagent, for example, lithium dimethylcuprate ((CH₃)₂CuLi). The cuprate (B13416276) delivers a methyl group in a 1,3-anti fashion, attacking the terminal alkyne carbon and displacing the leaving group from the C3 position. researchgate.net This concerted mechanism results in the formation of the allene with the opposite configuration at the newly formed chiral center, yielding (4S)-1,2-dodecadien-4-ol with a high degree of stereochemical fidelity. researchgate.net
| Starting Material | Activating Group (LG) | Reagent | Product | Stereochemistry |
| (3S)-1-Undecyn-3-ol | Mesylate (-OMs) | (CH₃)₂CuLi | (4S)-1,2-dodecadien-4-ol | 1,3-anti addition |
| (3S)-1-Undecyn-3-ol | Phosphate (-OP(O)(OR)₂) | (CH₃)₂CuLi | (4S)-1,2-dodecadien-4-ol | 1,3-anti addition |
The dual functionality of (3S)-1-Undecyn-3-ol allows for a variety of transformations to produce other useful chiral building blocks, while preserving the original stereocenter.
Alkyne Transformations: The terminal alkyne can be selectively reduced. Hydrogenation using Lindlar's catalyst would yield the corresponding (Z)-alkenol, while dissolving metal reduction would produce the (E)-alkenol. Complete hydrogenation can afford the saturated chiral alcohol, (S)-3-undecanol. The alkyne can also participate in various coupling reactions (e.g., Sonogashira coupling) to extend the carbon chain before further modifications.
Alcohol Transformations: The secondary alcohol can be oxidized to the corresponding chiral ketone, (S)-1-undecyn-3-one, using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone retains the chiral information in the form of a stereocenter that can direct subsequent reactions.
Rearrangements: Under certain acidic or metal-catalyzed conditions, propargylic alcohols can undergo rearrangements like the Meyer–Schuster rearrangement to form α,β-unsaturated carbonyl compounds, providing another pathway to diverse chiral synthons.
These transformations significantly broaden the utility of (3S)-1-Undecyn-3-ol, establishing it as a foundational molecule for accessing a wide array of more complex chiral structures for organic synthesis.
Advanced Spectroscopic Characterization in Research Involving 3s 1 Undecyn 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral alcohols like (3S)-1-Undecyn-3-ol. Since enantiomers are indistinguishable in an achiral solvent, stereochemical assignment necessitates the use of chiral auxiliary agents to induce diastereomeric differentiation.
A prevalent method involves the chemical derivatization of the alcohol with a chiral derivatizing agent (CDA), such as the chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction converts the enantiomeric alcohol into a mixture of diastereomeric esters. These diastereomers possess distinct spatial arrangements and, consequently, their corresponding nuclei experience different magnetic environments, leading to observable differences in their NMR spectra.
By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters of the alcohol, the absolute configuration of the stereocenter can be assigned. The protons on either side of the newly formed ester linkage will exhibit different chemical shifts (δ). The analysis of the chemical shift difference (Δδ = δS - δR) for protons located on both sides of the carbinol carbon allows for the construction of a model that reveals the absolute stereochemistry. utoronto.caresearchgate.net
Research Findings: In the case of a secondary alcohol like 1-undecyn-3-ol (B3191335), derivatization with (R)- and (S)-MTPA allows for the assignment of the C-3 stereocenter. Protons on one side of the Mosher ester plane will be shielded (experience upfield shifts) by the phenyl group of the MTPA moiety, while protons on the other side will be deshielded (experience downfield shifts). A consistent pattern of positive and negative Δδ values for the protons flanking the carbinol carbon confirms the stereochemical assignment. For instance, in the (S)-alcohol derivative, the protons of the larger octyl group would be oriented differently relative to the phenyl ring of the MTPA compared to the (R)-alcohol derivative, resulting in predictable chemical shift differences.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Protons in MTPA Esters of a Chiral Secondary Alcohol
| Proton Assignment | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (ppm) |
| H-1 (Ethynyl H) | 2.51 | 2.55 | -0.04 |
| H-2 (Methylene) | Not applicable | Not applicable | N/A |
| H-4 (Methylene) | 1.70 | 1.62 | +0.08 |
| H-5 (Methylene) | 1.45 | 1.38 | +0.07 |
Mass Spectrometry for Structural Elucidation of Intermediates and Products
Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of organic molecules by measuring the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org In research involving (3S)-1-Undecyn-3-ol and its derivatives, MS is used to confirm the molecular weight of intermediates and final products and to gain structural insights through the analysis of fragmentation patterns.
Under electron ionization (EI), organic molecules like 1-undecyn-3-ol form a molecular ion (M⁺•) which is often unstable and undergoes fragmentation. chemguide.co.ukuni-saarland.de The fragmentation pathways are predictable and characteristic of the molecule's functional groups. For alcohols, two primary fragmentation routes are common:
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is favorable as it results in a resonance-stabilized oxonium ion. libretexts.org For 1-undecyn-3-ol, alpha-cleavage can occur on either side of the C-3 carbon.
Dehydration: This pathway involves the elimination of a water molecule (loss of 18 amu) from the molecular ion, which is a characteristic fragmentation for many alcohols. libretexts.orgyoutube.com
Research Findings: The mass spectrum of 1-undecyn-3-ol (MW: 168.28) would be expected to show a weak or absent molecular ion peak at m/z 168, which is typical for aliphatic alcohols. libretexts.org The major fragment ions would arise from alpha-cleavage. Cleavage of the C2-C3 bond results in the loss of an ethynyl (B1212043) radical (•C₂H) and formation of a cation at m/z 143. More favorably, cleavage of the C3-C4 bond leads to the loss of the octyl radical (•C₈H₁₇) and the formation of a resonance-stabilized fragment at m/z 57. A peak corresponding to the loss of water (M-18) at m/z 150 would also be anticipated. These characteristic fragments allow for the confirmation of the structure of intermediates and products during a synthetic sequence.
Table 2: Predicted Mass Spectrometry Fragmentation for 1-Undecyn-3-ol
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion (M⁺•) |
| 150 | [C₁₁H₁₈]⁺• | Dehydration (Loss of H₂O) |
| 143 | [C₉H₁₉O]⁺ | Alpha-Cleavage (Loss of •C₂H) |
| 57 | [C₃H₅O]⁺ | Alpha-Cleavage (Loss of •C₈H₁₇) |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including polarimetry (measuring optical rotation) and circular dichroism (CD), are inherently sensitive to molecular chirality and are primary tools for determining the enantiomeric excess (ee) of chiral compounds like (3S)-1-Undecyn-3-ol. rsc.orgrsc.org
Circular dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ). While simple chiral alcohols may have weak CD signals, their ee can be accurately determined by forming diastereomeric complexes with a CD-active host or by derivatization. acs.orgacs.orgnih.gov
A modern approach is the use of exciton-coupled circular dichroism (ECCD). In this method, the chiral alcohol is introduced to a system containing chromophores that are brought into close proximity upon complexation. The spatial arrangement of these chromophores is dictated by the stereochemistry of the alcohol, leading to characteristic CD signals known as Cotton effects. The sign of the Cotton effect can be used to determine the absolute configuration, and its magnitude is directly proportional to the concentration of the specific enantiomer. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined with high accuracy. acs.orgnih.gov Another related parameter, the anisotropy factor (g = ΔA/A), is linearly related to the enantiomeric excess and offers a concentration-independent method for ee determination. units.it
Research Findings: Research has demonstrated that multicomponent assemblies can be used to create diastereomeric metal complexes with chiral secondary alcohols. acs.org These complexes exhibit distinct ECCD spectra. For example, it has been shown that for a range of secondary alcohols, the (S)-enantiomers consistently produce a positive first Cotton effect, while the (R)-enantiomers produce the mirror-image negative signal. acs.org By preparing mixtures with varying ratios of the two enantiomers, a linear relationship between the CD signal intensity and the enantiomeric excess can be established. This allows for the rapid and accurate determination of ee for reaction products with an average error often below 3%. acs.org
Table 3: Example Calibration Data for Enantiomeric Excess (ee) Determination using Circular Dichroism
| Enantiomeric Excess (% ee of S-enantiomer) | Observed CD Signal (mdeg) |
| 100% (Pure S) | +50.0 |
| 75% | +37.5 |
| 50% | +25.0 |
| 25% | +12.5 |
| 0% (Racemic) | 0.0 |
| -50% (50% ee of R) | -25.0 |
| -100% (Pure R) | -50.0 |
Computational and Theoretical Investigations of 3s 1 Undecyn 3 Ol Transformations
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the calculation of their associated energetics. For transformations involving (3S)-1-Undecyn-3-ol, DFT studies can elucidate mechanistic details that are often difficult to probe experimentally.
Another important class of reactions for propargyl alcohols is their conversion to other functional groups. For instance, the addition-cyclization-isomerization reaction of propargyl cyanamides with an alcohol proceeds through several distinct steps, as revealed by DFT calculations. researchgate.net A similar approach could be applied to reactions of (3S)-1-Undecyn-3-ol, for example, in a catalyzed intramolecular cyclization. The computed energy profile would identify the most plausible reaction pathway among several possibilities.
To illustrate the type of data generated from such studies, the following interactive table presents hypothetical relative free energies for a catalyzed substitution reaction of a chiral propargyl alcohol, based on findings for analogous systems.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | (3S)-1-Undecyn-3-ol + Catalyst + Nucleophile | 0.0 |
| Pre-reaction Complex | Coordination of the alcohol and nucleophile to the catalyst | -5.2 |
| Transition State 1 (TS1) | Activation of the alcohol | +15.8 |
| Intermediate 1 | Formation of a reactive intermediate after alcohol activation | +2.5 |
| Transition State 2 (TS2) | Nucleophilic attack on the propargylic carbon | +21.3 |
| Intermediate 2 | Formation of the product coordinated to the catalyst | -10.7 |
| Products | Substituted product + Regenerated Catalyst | -18.4 |
This table is illustrative and based on typical values found in DFT studies of catalytic reactions involving chiral alcohols. The values are not specific to (3S)-1-Undecyn-3-ol.
Transition State Analysis for Stereoselectivity Rationalization
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Transition state analysis using computational methods is therefore a powerful technique for rationalizing and predicting stereoselectivity. For reactions involving (3S)-1-Undecyn-3-ol, this analysis can explain why one stereoisomer is formed preferentially over another.
In the context of enantioselective additions to aldehydes to form chiral alcohols, DFT calculations have been used to model the transition states and explain the origin of stereoselectivity. researchgate.net The preferred transition state is often stabilized by a network of non-covalent interactions, such as hydrogen bonds or steric repulsions are minimized. For a reaction where (3S)-1-Undecyn-3-ol acts as a chiral auxiliary or substrate, computational analysis of the transition states can pinpoint the interactions that govern the stereochemical outcome.
For example, in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction analogous to potential oxidations of the unsaturated bond in a derivative of (3S)-1-Undecyn-3-ol, computational studies have detailed the structure of the catalytic complex and the substrate in the transition state. mdpi.com These models show how the chiral ligands of the catalyst create a chiral environment that favors one facial attack on the double bond over the other. The energy difference between the competing transition states, even if only a few kcal/mol, can lead to high enantiomeric excess.
The following interactive table provides a hypothetical comparison of the activation energies for the formation of two different stereoisomers in a reaction involving a chiral propargyl alcohol, as would be determined by transition state analysis.
| Transition State | Stereochemical Outcome | Activation Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| TS-A | Major Stereoisomer | 18.5 | Favorable hydrogen bonding between substrate and catalyst; minimal steric clash. |
| TS-B | Minor Stereoisomer | 21.0 | Steric repulsion between the octyl chain and a catalyst ligand. |
This table is a hypothetical representation to illustrate the principles of transition state analysis for stereoselectivity.
Molecular Modeling for Conformation and Reactivity Predictions
Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structures of molecules and their complexes. For a flexible molecule like (3S)-1-Undecyn-3-ol, understanding its preferred conformations is key to predicting its reactivity. The spatial arrangement of the hydroxyl group, the alkyne, and the long alkyl chain can influence which face of the molecule is more accessible for a given reaction.
Conformational analysis can be performed using molecular mechanics or DFT methods to identify low-energy conformers. For (3S)-1-Undecyn-3-ol, this would involve rotating the single bonds and calculating the energy of the resulting structures. The most populated conformers in solution are those with the lowest Gibbs free energies. These preferred conformations can then be used as the starting point for modeling reaction pathways, providing a more realistic representation of the reacting system.
Furthermore, molecular modeling can be used to predict how (3S)-1-Undecyn-3-ol might interact with other molecules, such as enzymes or chiral catalysts. Docking studies, for example, can predict the binding mode of the molecule in the active site of an enzyme, which can be used to rationalize its biological activity or its transformation by biocatalysts. acs.org In the context of rational catalyst design, molecular modeling can help in selecting or modifying a catalyst to achieve higher selectivity in reactions involving this substrate.
The following interactive table summarizes the kind of information that can be obtained from a conformational analysis of (3S)-1-Undecyn-3-ol.
| Conformer ID | Dihedral Angle (H-O-C-H) | Relative Energy (kcal/mol) | Population (%) | Key Features |
| Conf-1 | 60° (gauche) | 0.00 | 65 | Intramolecular hydrogen bond-like interaction between OH and the alkyne π-system. |
| Conf-2 | 180° (anti) | 0.85 | 25 | Extended conformation with minimal steric hindrance. |
| Conf-3 | -60° (gauche) | 1.50 | 10 | Less favorable gauche interaction. |
This table presents hypothetical data from a conformational analysis to illustrate the potential distribution of conformers for (3S)-1-Undecyn-3-ol.
Emerging Methodologies and Future Research Directions
Development of Novel Catalytic Systems for (3S)-1-Undecyn-3-ol Derivatization
The reactivity of the hydroxyl and alkyne groups in (3S)-1-Undecyn-3-ol offers fertile ground for the development of new catalytic derivatization methods. Future research is anticipated to focus on enhancing the efficiency, selectivity, and scope of transformations involving this molecule. Key areas of development are expected to include metal-catalyzed and enzymatic systems.
Metal-Catalyzed Derivatization: Transition metals such as palladium, copper, and gold are known to catalyze a wide array of transformations on alkynes and alcohols. For (3S)-1-Undecyn-3-ol, research is likely to target the development of novel ligand-metal complexes that can achieve highly selective functionalization. For instance, new palladium catalysts could enable more efficient cross-coupling reactions at the terminal alkyne, while maintaining the stereochemical integrity of the chiral center. Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions represent a straightforward way to introduce triazole moieties, and novel catalytic systems could allow for these "click" reactions to be performed under milder conditions with broader functional group tolerance. Gold catalysts, known for their ability to activate alkynes towards nucleophilic attack, could be employed in the development of new intramolecular cyclization reactions, leading to the formation of chiral heterocycles.
Enzymatic and Chemoenzymatic Derivatization: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are already used for the kinetic resolution of racemic propargylic alcohols, and future research will likely focus on developing enzymes that can selectively derivatize the hydroxyl group of (3S)-1-Undecyn-3-ol with high precision. mdpi.com This could involve acylation, phosphorylation, or glycosylation, opening up new avenues for the synthesis of biologically active compounds. Chemoenzymatic approaches, which combine the selectivity of enzymes with the broad reactivity of metal catalysts, are also a promising area. For example, an enzymatic acylation of the hydroxyl group could be followed by a metal-catalyzed cross-coupling at the alkyne terminus in a one-pot fashion.
Table 1: Potential Catalytic Derivatizations of (3S)-1-Undecyn-3-ol
| Catalyst Type | Reaction | Potential Product |
|---|---|---|
| Palladium-based | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes |
| Copper(I)-based | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles |
| Gold-based | Hydroamination/Cyclization | Chiral nitrogen heterocycles |
| Lipase (B570770) | Enantioselective acylation | Chiral propargyl esters |
Integration into Cascade Reactions and Multi-Component Systems
The dual functionality of (3S)-1-Undecyn-3-ol makes it an ideal candidate for incorporation into cascade and multi-component reactions (MCRs). These strategies are highly sought after in modern organic synthesis as they allow for the rapid construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and reducing waste.
Cascade Reactions: A cascade reaction, also known as a domino or tandem reaction, is a process involving two or more bond-forming transformations that take place sequentially in a single pot without the isolation of intermediates. Future research will likely explore the design of cascade sequences that are initiated by a reaction at either the alkyne or the hydroxyl group of (3S)-1-Undecyn-3-ol. For example, a metal-catalyzed activation of the alkyne could trigger a cyclization cascade, leading to the formation of polycyclic systems. Alternatively, an initial oxidation of the secondary alcohol to a ketone could be followed by an intramolecular reaction involving the alkyne. The development of such cascades would provide rapid access to complex chiral scaffolds that would otherwise require lengthy multi-step syntheses.
Multi-Component Reactions: MCRs involve the reaction of three or more starting materials in a one-pot reaction to form a single product that contains portions of all the initial reactants. The incorporation of (3S)-1-Undecyn-3-ol into MCRs is a largely unexplored area with significant potential. For instance, it could serve as the alkyne component in A³-coupling reactions (aldehyde, alkyne, amine) to generate chiral propargylamines. Furthermore, its integration into isocyanide-based MCRs, such as the Ugi or Passerini reactions, could lead to the synthesis of diverse libraries of complex, stereochemically defined molecules with potential applications in drug discovery. nih.govwindows.netmdpi.comrug.nlresearchgate.net
Table 2: Potential Cascade and Multi-Component Reactions Involving (3S)-1-Undecyn-3-ol
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| Cascade Reaction | (3S)-1-Undecyn-3-ol, electrophile | Chiral polycyclic ethers/amines |
| A³-Coupling (MCR) | (3S)-1-Undecyn-3-ol, aldehyde, amine | Chiral propargylamines |
| Ugi Reaction (MCR) | (3S)-1-Undecyn-3-ol derivative, aldehyde, amine, isocyanide | Peptidomimetic structures |
Potential for New Applications in Organic Synthesis and Related Fields
The development of novel methodologies for the derivatization and utilization of (3S)-1-Undecyn-3-ol is expected to unlock new applications in various fields of chemical synthesis.
Natural Product Synthesis: Chiral propargylic alcohols are key intermediates in the synthesis of numerous natural products. rsc.org By expanding the synthetic toolbox for (3S)-1-Undecyn-3-ol, researchers will be able to devise more efficient and elegant total syntheses of complex bioactive molecules. The ability to introduce diverse functional groups and to construct complex molecular frameworks in a stereocontrolled manner will be of paramount importance.
Medicinal Chemistry: The structural motifs accessible from (3S)-1-Undecyn-3-ol, such as chiral heterocycles and peptidomimetics, are of significant interest in medicinal chemistry. The development of efficient synthetic routes to libraries of compounds derived from this chiral building block will facilitate the discovery of new therapeutic agents. High-throughput screening of such libraries could lead to the identification of novel drug candidates. chiralpedia.com
Materials Science: The rigid, linear structure of the alkyne moiety makes it an interesting component for the design of novel materials. For example, derivatives of (3S)-1-Undecyn-3-ol could be incorporated into polymers or liquid crystals, where the chirality of the molecule could induce specific macroscopic properties. Furthermore, the alkyne can be used for surface functionalization via "click" chemistry, allowing for the attachment of this chiral molecule to solid supports or nanoparticles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
